(4-Iodobutyl)(triphenyl)phosphonium iodide CAS 170153-96-5 properties
(4-Iodobutyl)(triphenyl)phosphonium iodide CAS 170153-96-5 properties
Technical Whitepaper: (4-Iodobutyl)(triphenyl)phosphonium iodide A Critical Synthon for Mitochondrial Targeting and Linker Chemistry
Executive Summary
(4-Iodobutyl)(triphenyl)phosphonium iodide (CAS 170153-96-5) is a specialized bifunctional building block extensively used in medicinal chemistry and chemical biology. It serves as a primary "Trojan Horse" vector, enabling the delivery of small molecules into the mitochondrial matrix. The compound features a lipophilic triphenylphosphonium (TPP) cation—which drives accumulation in mitochondria via membrane potential—linked to a reactive alkyl iodide tail. This 4-carbon (butyl) linker provides optimal steric spacing for conjugating bioactive payloads (such as antioxidants, fluorophores, or electrophiles) without compromising the membrane permeation kinetics of the TPP moiety.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | (4-Iodobutyl)(triphenyl)phosphonium iodide |
| CAS Number | 170153-96-5 |
| Molecular Formula | C₂₂H₂₃I₂P (Salt) / [C₂₂H₂₃IP]⁺ (Cation) |
| Molecular Weight | ~572.20 g/mol (Salt) |
| Appearance | White to off-white/pale yellow crystalline solid |
| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol; Insoluble in Hexane, Diethyl Ether |
| Melting Point | Typically >150°C (Decomposes); Exact value varies by crystal habit/purity |
| Stability | Hygroscopic; Light-sensitive (iodide oxidation); Stable under inert atmosphere |
| Reactive Moieties | Triphenylphosphonium cation (Mitochondrial targeting); Alkyl Iodide (Electrophile) |
Mechanistic Significance
The TPP Targeting Mechanism
The core utility of this compound lies in the Triphenylphosphonium (TPP) cation. Unlike simple ammonium salts, the charge on the phosphorus atom is delocalized across the three phenyl rings. This reduces the activation energy required to pass through the hydrophobic inner mitochondrial membrane.
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ΔΨm Driven Accumulation: According to the Nernst equation, TPP cations accumulate 10-fold for every 61.5 mV of membrane potential. With a typical mitochondrial membrane potential (ΔΨm) of -150 to -180 mV, TPP-linked compounds can concentrate 100-1000x inside the matrix compared to the cytosol.
The "Goldilocks" Linker (C4)
The 4-carbon butyl chain in CAS 170153-96-5 is not arbitrary.
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Lipophilicity Balance: Shorter chains (C1-C2) often result in steric clash between the bulky phenyl rings and the payload. Longer chains (>C10) can lead to non-specific membrane insertion (detergent effects).
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Reactivity: The terminal alkyl iodide is a "soft" electrophile, ideal for S_N2 reactions with nucleophiles (amines, thiols, phenoxides) to attach the payload.
Figure 1: Mechanism of TPP-driven mitochondrial accumulation driven by membrane potential (ΔΨm).
Synthesis Protocol
Expert Note: The primary challenge in synthesizing (4-iodobutyl)(triphenyl)phosphonium iodide is preventing the formation of the bis-salt (where PPh3 attacks both ends of the diiodide). To ensure mono-substitution, a significant excess of 1,4-diiodobutane must be used.
Reagents:
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Triphenylphosphine (PPh₃): 10.0 g (38.1 mmol)
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1,4-Diiodobutane: 35.5 g (114.3 mmol) – 3.0 equivalents (Critical)
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Solvent: Toluene (Anhydrous) – 50 mL
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Precipitation Solvent: Diethyl Ether or Hexane
Step-by-Step Methodology:
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
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Addition: Add Triphenylphosphine (10.0 g) and 1,4-Diiodobutane (35.5 g) to the flask. Add Toluene (50 mL).
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Why Toluene? It is non-polar enough to dissolve the reactants but polar enough to allow the transition state. Crucially, the mono-charged product is insoluble in toluene and will precipitate, preventing the second substitution.
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Reflux: Heat the mixture to varying reflux (approx. 110°C) for 12–24 hours. A white/yellowish precipitate will form gradually.
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Isolation: Cool the reaction mixture to room temperature.
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Filtration: Filter the solid under vacuum (Buchner funnel).
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Purification (Critical):
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Wash the filter cake copiously with Diethyl Ether (3 x 50 mL) or Hexane.
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Reasoning: The excess 1,4-diiodobutane and unreacted PPh3 are soluble in ether; the phosphonium salt is not. This step removes the excess diiodide reagent.
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Drying: Dry the solid under high vacuum (0.1 mmHg) for 6 hours to remove trace solvent and iodine vapors.
Characterization Standards:
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¹H NMR (CDCl₃, 400 MHz): Look for the characteristic aromatic multiplet (15H, ~7.6–7.9 ppm) and the butyl chain signals. The CH₂ adjacent to Phosphorus (P-CH₂) will appear as a multiplet around 3.4–3.9 ppm. The CH₂ adjacent to Iodine (I-CH₂) typically appears as a triplet around 3.2 ppm.
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³¹P NMR: A single singlet peak around +24 to +25 ppm (typical for alkyl-TPP salts).
Figure 2: Synthetic workflow emphasizing the use of excess diiodide and solvent-based purification.
Applications in Drug Development
Synthesis of Mito-Active Compounds
Researchers use CAS 170153-96-5 to attach mitochondrial targeting vectors to drugs.
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Protocol: The iodide is displaced by a nucleophile (e.g., a phenolic antioxidant like Ubiquinol or Resveratrol) in the presence of a weak base (K₂CO₃).
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Example: Synthesis of Mito-Q analogs involves coupling this linker to a quinone moiety.
Wittig Olefination
As a phosphonium salt, this compound is a precursor to a functionalized ylide.
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Mechanism: Treatment with a strong base (NaHMDS or LiHMDS) generates the ylide at the alpha-carbon.
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Utility: Reaction with an aldehyde yields an alkene with a terminal alkyl iodide, allowing for further chain extension or functionalization.
Handling & Stability
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Storage: Store at room temperature or 4°C in a desiccator. Protect from light (amber vials), as iodides can oxidize to elemental iodine (
), turning the white solid yellow/brown. -
Safety: Phosphonium salts are generally irritants. The alkyl iodide moiety is a potential alkylating agent (mutagenic hazard). Handle in a fume hood with gloves.
References
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Mitochondrial Targeting Principles
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Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link
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Synthesis of Alkyl-TPP Salts
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Applications in Mito-Probes
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Zielonka, J., et al. (2010). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Link
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Wittig Reagent Preparation
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Morin, M. A., et al. (2019). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination. Organic Syntheses. Link
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